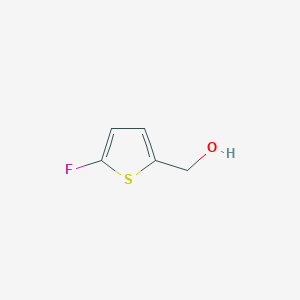

(5-Fluorothiophen-2-yl)methanol

描述

Significance of Fluorinated Thiophenes in Synthetic Chemistry and Medicinal Applications

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their diverse biological activities and applications. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The introduction of a fluorine atom onto the thiophene ring can significantly enhance the therapeutic potential of the resulting molecule.

Fluorine is the most electronegative element and its substitution into a drug candidate can have profound effects on various molecular properties. These effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions, leading to enhanced potency. nih.gov

Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its solubility, absorption, distribution, and excretion profile. nih.gov

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. nih.gov

The combination of the thiophene scaffold with fluorine atoms has led to the development of a wide range of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov For instance, fluorinated thiophene derivatives have been investigated for their activity against various cancer cell lines and as inhibitors of key enzymes implicated in disease processes. nih.gov

Overview of Research Trajectories for (5-Fluorothiophen-2-yl)methanol

Research involving this compound primarily positions it as a valuable synthetic intermediate or building block. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a fluorinated aromatic ring, allows for its incorporation into larger, more complex molecular architectures.

One notable application of this compound is in the synthesis of novel thiophene derivatives with potential therapeutic applications. For example, it has been utilized as a reactant in the preparation of compounds investigated for their ability to modulate the activity of tumor necrosis factor (TNF).

While extensive, dedicated studies on the biological activity of this compound itself are not widely documented in publicly available literature, its role as a precursor is significant. The research trajectory for this compound is therefore closely tied to the development of new chemical entities in which it serves as a key structural component. The synthesis of such derivatives often involves the conversion of the hydroxymethyl group into other functionalities or the use of the thiophene ring in cross-coupling reactions to build more elaborate structures.

Historical Context of Thiophene-Based Compounds in Academic Research

The history of thiophene chemistry dates back to 1882, when it was discovered by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. epfl.ch This discovery was prompted by the observation that the "indophenin" color reaction, previously thought to be characteristic of benzene, was in fact due to the presence of this sulfur-containing heterocycle. epfl.ch

Since its discovery, thiophene has been the subject of extensive academic and industrial research. Initially, research focused on understanding its aromatic character and reactivity, which in many ways resembles that of benzene. nih.gov However, the presence of the sulfur atom imparts distinct properties and reactivity patterns.

The mid-20th century saw a surge in the exploration of thiophene derivatives in medicinal chemistry. It was recognized that replacing a benzene ring with a thiophene ring in a biologically active molecule often resulted in compounds with retained or even improved activity. epfl.ch This concept of "bioisosterism" has been a guiding principle in drug design and has led to the development of numerous thiophene-containing drugs. nih.gov

Over the years, a vast number of thiophene-based compounds have been synthesized and evaluated for a wide range of biological activities, including as anti-inflammatory agents, antibiotics, and anticancer drugs. nih.gov The continuous development of new synthetic methodologies has further expanded the accessibility and diversity of thiophene derivatives available for research. nih.gov

Chemical Data and Synthesis

| Property | Value |

| Molecular Formula | C₅H₅FOS |

| Molecular Weight | 132.16 g/mol |

| Appearance | Not widely reported, likely a liquid or low-melting solid |

| Boiling Point | Not widely reported |

| Melting Point | Not widely reported |

Table 1: Physical and Chemical Properties of this compound

The synthesis of this compound can be logically approached through the reduction of a corresponding carbonyl compound. Two primary synthetic routes are plausible:

Reduction of 5-Fluorothiophene-2-carbaldehyde: This is a common and straightforward method for preparing primary alcohols. The aldehyde precursor can be reduced using a variety of reducing agents.

Reaction Scheme:

5-Fluorothiophene-2-carbaldehyde is treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield this compound.

Reduction of 5-Fluorothiophene-2-carboxylic acid: Carboxylic acids can also be reduced to primary alcohols, although this typically requires a stronger reducing agent than what is used for aldehydes.

Reaction Scheme:

5-Fluorothiophene-2-carboxylic acid is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, to produce this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-fluorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQLQOQLYYSYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678948 | |

| Record name | (5-Fluorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824983-56-4 | |

| Record name | (5-Fluorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluorothiophen 2 Yl Methanol

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing (5-Fluorothiophen-2-yl)methanol primarily involve three key strategies: the reduction of a carbonyl group at the 2-position, the introduction of a fluorine atom onto the thiophene (B33073) ring, or the construction of the fluorinated thiophene ring from acyclic precursors.

Reduction Pathways to Access the Methanol (B129727) Moiety

A common and direct method to obtain this compound is through the reduction of its corresponding aldehyde, 5-Fluorothiophene-2-carbaldehyde. This transformation targets the carbonyl group, converting it into a primary alcohol without altering the fluorinated thiophene ring. Various reducing agents can be employed for this purpose, each with specific reaction conditions and efficiencies.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this type of reduction due to its selectivity and mild reaction conditions. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature.

Table 1: Reduction of 5-Fluorothiophene-2-carbaldehyde

| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 5-Fluorothiophene-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Room Temp. | ~10 min | This compound |

This pathway is advantageous due to the commercial availability of the starting aldehyde and the high yields typically achieved under mild conditions.

Approaches to Introduce Fluorine onto the Thiophene Ring System

Another strategy involves introducing the fluorine atom onto a pre-existing, non-fluorinated thiophene precursor. This can be achieved through electrophilic fluorination. For instance, a suitably protected thiophene-2-methanol derivative can be lithiated and then treated with an electrophilic fluorine source.

A common reagent for this purpose is N-Fluorobenzenesulfonimide (NFSI). The process often involves deprotonation of the thiophene ring at the 5-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of the fluorinating agent. acs.org This method allows for the regioselective introduction of fluorine.

Table 2: Fluorination of a Thiophene Precursor

| Substrate | Reagents | Solvent | Temperature | Product |

|---|

Note: This table illustrates a general method for fluorinating a thiophene ring, which is a key step in a multi-step synthesis towards the target compound.

Strategies for Thiophene Ring Formation with Fluorine Substitution

Synthesizing the fluorinated thiophene ring from acyclic precursors is a more fundamental approach. This method builds the heterocyclic core with the fluorine substituent already incorporated into one of the starting materials. One such strategy is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com While versatile for substituted thiophenes, adapting this method requires fluorinated starting materials.

A more contemporary approach involves the cyclization of functionalized difluoro-1-alkenes. nii.ac.jp For example, treatment of CF₃-bearing cyclopropanes with an aluminum-based Lewis acid can generate difluorocarbocations, which then react with sulfur nucleophiles. Subsequent intramolecular cyclization can lead to the formation of ring-fluorinated thiophene derivatives. nii.ac.jpacs.org This method offers a pathway to novel fluorinated thiophene scaffolds. nii.ac.jp

Novel Synthetic Approaches and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly methods for synthesizing complex molecules like this compound. These include the use of catalytic hydrogenation and microwave-assisted synthesis.

Catalytic Hydrogenation Methods for this compound

Catalytic hydrogenation offers a green alternative to the use of stoichiometric hydride reagents for the reduction of the aldehyde group. This method employs a catalyst, typically a transition metal like palladium or nickel, to facilitate the reaction with molecular hydrogen (H₂). youtube.com This process is atom-economical, as the only byproduct is typically water.

For thiophene derivatives, palladium-based catalysts are often effective. youtube.com The hydrogenation of 5-fluorothiophene-2-carbaldehyde would be performed under a hydrogen atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions, including pressure and temperature, can be optimized to achieve high conversion and selectivity to the desired alcohol. While thiophenes can sometimes act as catalyst poisons, appropriate catalyst selection can overcome this challenge. youtube.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov This technology can be applied to various steps in the synthesis of this compound.

For instance, the Gewald reaction to form the thiophene ring can be significantly expedited using microwave irradiation. A study on the synthesis of 5-substituted-2-aminothiophenes demonstrated a reduction in reaction time from 4 hours with conventional heating to just 20 minutes under microwave conditions at 70°C, with improved yields and purity. organic-chemistry.org Similarly, Suzuki coupling reactions to build more complex thiophene derivatives have been successfully performed under microwave irradiation, often in greener solvents like water. researchgate.net Applying this technique to the reduction step or the ring-formation strategy could provide a more rapid and efficient route to this compound. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

| Heating Method | Reaction Time | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Conventional | 4 hours | 70 °C | Good Yield | organic-chemistry.org |

| Microwave | 20 minutes | 70 °C | High Yield & Purity | organic-chemistry.org |

Solvent Selection and Optimization for this compound Synthesis

The synthesis of fluorinated thiophene derivatives, including this compound, is profoundly influenced by the choice of solvent. The solvent system not only dictates the solubility of reactants and reagents but also affects reaction kinetics, pathway selection, and ultimately, product yield and purity. Optimization of solvent parameters is a critical step in developing efficient and scalable synthetic protocols.

In the synthesis of complex molecules incorporating fluorothiophene units, such as certain copolymers used in organic photovoltaics, mixed solvent systems are often employed to balance polarity and boiling points. For instance, the synthesis of the polymer PTB7-FTh, which contains a 4-fluorothiophen-2-yl moiety, utilizes a mixture of toluene and dimethylformamide (DMF). acs.org Toluene serves as a relatively nonpolar medium, while the addition of a polar aprotic solvent like DMF can enhance the solubility of polar intermediates and catalysts. acs.org

The optimization process typically involves screening a variety of solvents with different properties, as detailed in the table below. Key parameters for consideration include the solvent's dielectric constant, boiling point, and its potential to engage in hydrogen bonding or other intermolecular interactions. For reactions involving organometallic intermediates, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common choices to prevent quenching of the reactive species. The goal of optimization is to identify a solvent or solvent mixture that maximizes the reaction rate and selectivity while minimizing side reactions. semanticscholar.orgresearchgate.netresearcher.life

Table 1: Solvent Properties and Their Relevance in Thiophene Synthesis

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Potential Application in Synthesis |

|---|---|---|---|---|

| Toluene | 2.38 | 110.6 | Nonpolar Aprotic | Main reaction medium, suitable for organometallic reactions. |

| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Co-solvent to improve solubility of polar reagents and catalysts. acs.org |

| Tetrahydrofuran (THF) | 7.58 | 66 | Polar Aprotic | Suitable for reactions involving Grignard or organolithium reagents. |

| Ethanol | 24.55 | 78.37 | Polar Protic | Used in base-catalyzed reactions, can act as a proton source. mdpi.com |

Base-Catalyzed Reactions in the Synthesis of this compound

Base-catalyzed reactions are integral to the synthesis of many heterocyclic compounds, including derivatives of thiophene. Bases can function as catalysts by deprotonating a substrate to generate a more reactive nucleophile, or they can act as stoichiometric reagents to facilitate condensation, cyclization, or elimination reactions.

A relevant example is the base-catalyzed intramolecular cyclization used to synthesize a 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com In this synthesis, an aminoacetylenic ketone containing a thiophene group undergoes ring closure in the presence of potassium hydroxide (KOH) in ethanol. mdpi.com The base facilitates the deprotonation step necessary to initiate the cyclization cascade. The choice of base is critical; its strength, steric bulk, and the nature of its counter-ion can all influence the reaction's success.

Commonly used bases in the synthesis of thiophene-containing molecules are listed below. The selection depends on the acidity of the proton to be removed and the stability of the other functional groups in the molecule. For instance, while strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective for deprotonating weakly acidic C-H bonds, milder bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are preferred for base-sensitive substrates.

Table 2: Common Bases in the Synthesis of Thiophene Derivatives

| Base | pKa of Conjugate Acid | Typical Solvent | Characteristics and Use Cases |

|---|---|---|---|

| Potassium Hydroxide (KOH) | 15.7 | Ethanol, Water | Strong, inexpensive base; used in cyclization and saponification reactions. mdpi.com |

| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base; used for deprotonating alcohols and carbon acids. |

| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, non-nucleophilic, sterically hindered base; ideal for selective kinetic enolate formation. |

| Potassium Carbonate (K₂CO₃) | 10.33 | Acetone, DMF | Mild inorganic base; suitable for reactions with base-sensitive functional groups. |

Enantioselective Synthesis of Chiral Analogues of this compound

While this compound itself is not chiral, the development of synthetic routes to its chiral analogues is of significant interest for applications in medicinal chemistry and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through methods like diastereomeric resolution or asymmetric catalysis.

Diastereomeric Resolution Techniques

Diastereomeric resolution is a classical and widely used method for separating enantiomers from a racemic mixture. researchgate.net This technique involves reacting the racemate with a single, pure enantiomer of a second chiral compound, known as a resolving agent. researchgate.netnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers.

Because diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or chromatography. nih.gov Once separated, the resolving agent is chemically removed to yield the two enantiomerically pure forms of the original compound. nih.gov

Methods for the optical resolution of chiral organic acids, for example, can be categorized as follows:

Diastereomeric salt formation: The racemic acid is reacted with a chiral amine to form diastereomeric salts which can be separated by crystallization. researchgate.netnih.gov

Formation of diastereomeric esters: The racemic acid is covalently bonded with a chiral alcohol, and the resulting diastereomeric esters are separated by chromatography. nih.gov

Kinetic resolution: An enzyme or chiral catalyst selectively reacts with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.

This strategy remains a practical and cost-effective approach for producing pure enantiomers on a large scale. researchgate.net

Asymmetric Catalysis in the Preparation of Related Fluorinated Thiophenes

Asymmetric catalysis is a more modern and highly efficient approach to producing enantioenriched compounds. This method utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. The development of new catalytic systems for the asymmetric functionalization of thiophenes is an active area of research. nih.gov

Strategies for the asymmetric transformation of thiophenes generally fall into two categories: functionalization and catalytic asymmetric dearomatization. nih.gov

Asymmetric Functionalization: In this approach, a stereogenic center or axis is created by adding a functional group to the thiophene ring. For instance, chiral Brønsted base catalysts have been used to mediate the atroposelective intramolecular 6π-electrocyclization of thiophene-containing substrates, yielding axially chiral products with high enantioselectivities. nih.gov

Catalytic Asymmetric Dearomatization (CADA): This strategy involves breaking the aromaticity of the thiophene ring to create chiral, saturated, or partially saturated structures. For example, chiral Lewis acids, such as N,N′-dioxide/metal complexes, have been shown to be effective catalysts for asymmetric cycloaddition reactions involving benzo[b]thiophene, a related heterocyclic system. acs.org

Furthermore, the field of catalytic enantioselective fluorination has seen significant advances, providing methods to introduce fluorine atoms with stereocontrol. acs.org Chiral palladium complexes, for example, have been successfully used for the enantioselective fluorination of various substrates. acs.org These catalytic methods offer a powerful toolkit for the synthesis of diverse, enantioenriched fluorinated thiophene analogues.

Table 3: Examples of Asymmetric Catalysis for Thiophene-Related Compounds

| Catalyst Type | Reaction Type | Substrate Class | Outcome | Reference |

|---|---|---|---|---|

| Chiral Brønsted Base | Atroposelective Electrocyclization | Thiophene-allene derivatives | Axially chiral naphthyl-benzothiophene derivatives | nih.gov |

| Chiral N,N′-Dioxide/Metal Complex | [2+2] Photocycloaddition | Benzo[b]thiophene | Chiral heterocycle-fused bicyclo[2.1.1]hexanes | acs.org |

| Chiral Palladium Complex | Electrophilic Fluorination | β-Ketoesters | α-Fluoro-β-ketoesters with high enantiomeric excess | acs.org |

Chemical Reactivity and Transformation Studies of 5 Fluorothiophen 2 Yl Methanol

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol functionality in (5-Fluorothiophen-2-yl)methanol is amenable to oxidation to yield both the corresponding aldehyde and carboxylic acid, crucial intermediates for further synthetic elaborations.

Conversion to 5-Fluorothiophene-2-carbaldehyde

The selective oxidation of this compound to 5-Fluorothiophene-2-carbaldehyde is a fundamental transformation. This conversion is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective method involves the use of manganese dioxide (MnO₂). The reaction is generally performed in a chlorinated solvent, such as chloroform (B151607) or dichloromethane, at room temperature. The heterogeneity of the reaction requires efficient stirring to ensure complete conversion.

Table 1: Oxidation of this compound to 5-Fluorothiophene-2-carbaldehyde

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| MnO₂ | Chloroform | Room Temperature | 24 | High |

The aldehyde product is a valuable building block for the synthesis of various heterocyclic compounds and can be further utilized in condensation and coupling reactions.

Further Oxidation to Carboxylic Acid Derivatives

Subsequent oxidation of the initially formed 5-Fluorothiophene-2-carbaldehyde, or the direct, more vigorous oxidation of this compound, leads to the formation of 5-Fluorothiophene-2-carboxylic acid. While specific examples for the direct oxidation of this compound are not extensively documented in readily available literature, analogous transformations of similar thiophene (B33073) derivatives provide insight into potential synthetic routes. For instance, the oxidation of 5-chloro-2-acetylthiophene to 5-chlorothiophene-2-carboxylic acid has been successfully achieved using sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer. google.com This suggests that a similar halo-substituted thiophene methanol (B129727) could likely be oxidized to its corresponding carboxylic acid under appropriate conditions, potentially using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).

Substitution Reactions at the Hydroxymethyl Moiety

The hydroxyl group of this compound can be readily substituted to introduce other functional groups, expanding its synthetic utility.

Halogenation of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to a halomethyl group is a key step for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of the corresponding chloromethyl derivative, (5-Fluorothiophen-2-yl)methyl chloride. wikipedia.org The reaction typically proceeds readily, often in the absence of a solvent or in an inert solvent like dichloromethane. orgsyn.org Similarly, phosphorus tribromide (PBr₃) can be employed for the synthesis of the bromomethyl analog. These halogenated intermediates are valuable for introducing the (5-Fluorothiophen-2-yl)methyl moiety into other molecules.

Esterification and Etherification Reactions

The hydroxyl group of this compound undergoes standard esterification and etherification reactions.

Esterification: Esters can be prepared by reacting the alcohol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield (5-Fluorothiophen-2-yl)methyl acetate.

Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from this compound. masterorganicchemistry.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of the ether. libretexts.orglibretexts.org

Table 2: Representative Substitution Reactions of this compound

| Reaction Type | Reagent | Product |

| Chlorination | Thionyl chloride (SOCl₂) | (5-Fluorothiophen-2-yl)methyl chloride |

| Esterification | Acetic anhydride | (5-Fluorothiophen-2-yl)methyl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | (5-Fluorothiophen-2-yl)methyl ether |

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, although the presence of the fluorine atom and the hydroxymethyl group can influence the regioselectivity and reactivity.

Electrophilic substitution reactions, such as nitration and halogenation, are expected to occur primarily at the C4 position of the thiophene ring, which is the most activated position in 2,5-disubstituted thiophenes where one substituent is electron-withdrawing (fluoro) and the other is weakly activating (hydroxymethyl).

For instance, nitration can be achieved using a mixture of nitric acid and acetic anhydride. nih.gov It is important to carefully control the reaction conditions to avoid side reactions or decomposition, as thiophene rings are sensitive to strong oxidizing acids. researchgate.net Bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Furthermore, the fluorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions, or the C-F bond can be targeted in certain catalytic cycles. Metal-halogen exchange, a common reaction for aryl halides, could potentially be applied to the fluorinated thiophene ring, allowing for the introduction of a lithium atom and subsequent reaction with various electrophiles. wikipedia.orgnih.gov However, the reactivity of aryl fluorides in such exchanges is generally lower than that of the corresponding bromides or iodides.

Electrophilic Aromatic Substitution on the Fluorinated Thiophene

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of the existing substituents. The fluorine at the 5-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Conversely, the hydroxymethyl group at the 2-position is a weak activating group.

In reactions such as nitration or halogenation, the incoming electrophile is directed to specific positions on the thiophene ring. The electron-withdrawing nature of the fluorine atom at C5 makes the adjacent C4 position the most deactivated site for electrophilic attack. The hydroxymethyl group at C2 directs incoming electrophiles to the C3 and C5 positions. The interplay of these electronic effects generally favors substitution at the C4 position, and to a lesser extent, the C3 position.

A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org For this compound, this reaction would be expected to yield primarily 4-formyl-5-fluorothiophen-2-yl)methanol, due to the directing effects of the substituents.

Similarly, Friedel-Crafts acylation, another key electrophilic aromatic substitution, allows for the introduction of an acyl group. sigmaaldrich.comorganic-chemistry.org When this compound is subjected to Friedel-Crafts acylation conditions, the major product is anticipated to be the 4-acylated derivative. The reaction typically requires a Lewis acid catalyst, and the choice of acylating agent can be varied to introduce different acyl moieties. sigmaaldrich.comorganic-chemistry.org

A summary of expected major products from electrophilic aromatic substitution reactions is presented below:

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | (4-Nitro-5-fluorothiophen-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (4-Bromo-5-fluorothiophen-2-yl)methanol |

| Vilsmeier-Haack | POCl₃, DMF | 4-Formyl-5-fluorothiophen-2-yl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acyl-5-fluorothiophen-2-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context. nih.gov To participate in these reactions, the thiophene ring is typically functionalized with a leaving group, such as a halogen or a triflate. For instance, bromination of this compound at the 4-position would yield (4-bromo-5-fluorothiophen-2-yl)methanol, a key precursor for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. d-nb.infonih.gov For example, the Suzuki coupling of (4-bromo-5-fluorothiophen-2-yl)methanol with an arylboronic acid would lead to the formation of a 4-aryl-5-fluorothiophen-2-yl)methanol derivative. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. d-nb.infonih.gov

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners with organic halides, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A stannylated derivative of this compound, such as (5-fluoro-4-(tributylstannyl)thiophen-2-yl)methanol, could be coupled with various organic halides to introduce a wide range of substituents at the 4-position.

Heck Reaction: While less common for this specific substrate, the Heck reaction could in principle be employed to couple an alkene with a halogenated derivative of this compound, leading to the formation of a vinylated thiophene.

A summary of representative metal-catalyzed cross-coupling reactions is provided below:

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | (4-Bromo-5-fluorothiophen-2-yl)methanol | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-(5-fluorothiophen-2-yl)methanol |

| Stille | (4-Bromo-5-fluorothiophen-2-yl)methanol | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄, CuI | 4-Aryl-(5-fluorothiophen-2-yl)methanol |

| Sonogashira | (4-Iodo-5-fluorothiophen-2-yl)methanol | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-(5-fluorothiophen-2-yl)methanol |

Derivatives and Analogues of 5 Fluorothiophen 2 Yl Methanol

Synthesis of Structural Analogues Bearing Modifications on the Thiophene (B33073) Ring

Altering the core thiophene ring is a primary strategy for creating structural analogues. This can be achieved by changing the substitution pattern or by replacing the thiophene ring entirely with a bioisosteric equivalent.

The thiophene ring can be further functionalized to introduce additional substituents, altering the steric and electronic profile of the parent molecule. The reactivity of the thiophene ring, influenced by the existing fluorine and hydroxymethyl groups, dictates the strategies for introducing new functionalities. Electrophilic aromatic substitution reactions, such as halogenation and sulfonation, are common methods for modifying the thiophene ring. nih.gov The positions of substitution are directed by the electronic effects of the existing groups.

Modern synthetic methods, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have expanded the toolbox for creating diverse substitution patterns. researchgate.netorganic-chemistry.orgresearchgate.net For instance, a one-pot synthesis involving ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones can efficiently produce thiophene derivatives with varied substitution patterns. nih.gov

Table 1: Examples of Synthetically Accessible Thiophene Substitution Patterns

| Original Compound | Target Analogue | Potential Synthetic Method |

|---|---|---|

| (5-Fluorothiophen-2-yl)methanol | (3-Bromo-5-fluorothiophen-2-yl)methanol | Electrophilic bromination using N-Bromosuccinimide (NBS) |

| This compound | (5-Fluoro-3-nitrothiophen-2-yl)methanol | Nitration using a mixture of nitric acid and sulfuric acid |

| This compound | (5-Fluoro-4-phenylthiophen-2-yl)methanol | Suzuki-Miyaura cross-coupling of a halogenated precursor with phenylboronic acid |

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a widely used strategy in drug design. researchgate.net The thiophene ring is often considered a bioisostere of the phenyl ring, but can also be replaced by other five- or six-membered aromatic heterocycles. nih.govpsu.edu Such replacements can modulate properties like metabolic stability, binding affinity, and lipophilicity. nih.govrsc.org

The choice of bioisostere depends on the desired properties. For example, replacing the thiophene in potent GluN2B receptor antagonists with a benzene (B151609) ring was well-tolerated, indicating successful bioisosteric replacement. rsc.orgnih.gov Similarly, furan (B31954) and pyridine (B92270) are common ring equivalents for thiophene. researchgate.net The synthesis of these analogues involves building the desired heterocyclic core with the appropriate substituents. For example, spirocyclic thienopyrans have been synthesized as bioisosteres of their benzopyran counterparts for sigma receptor ligands. acs.orgsigmaaldrich.com

Table 2: Common Bioisosteric Replacements for the Thiophene Ring

| Bioisostere | Rationale for Replacement | Example Application Context |

|---|---|---|

| Phenyl | Similar size, shape, and aromaticity; alters electronic distribution and potential for metabolism. psu.edu | Dopamine uptake antagonists. psu.edu |

| Furan | Similar five-membered ring structure; oxygen heteroatom alters hydrogen bonding capacity and electronics. researchgate.netnih.gov | Antihistamines, p53 activators. researchgate.netnih.gov |

| Pyridine | Six-membered ring with a nitrogen atom; introduces a hydrogen bond acceptor and alters basicity. researchgate.net | Fungicides, PARP inhibitors. researchgate.net |

Derivatives with Modified Hydroxymethyl Functionality

The hydroxymethyl group at the C2 position is a key site for derivatization. Its chemical reactivity allows for a range of transformations to produce new functional groups, which can lead to altered biological interactions.

Common modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (5-fluorothiophene-2-carbaldehyde) or further to a carboxylic acid (5-fluorothiophene-2-carboxylic acid). This transformation introduces a group capable of forming different types of interactions, such as Schiff bases or amide bonds. The synthesis of this compound itself often proceeds via the reduction of the corresponding aldehyde with reagents like sodium borohydride (B1222165).

Esterification and Etherification: Reaction of the alcohol with acyl chlorides or alkyl halides can form esters and ethers, respectively. These modifications increase lipophilicity and can act as prodrugs.

Replacement with other groups: The hydroxymethyl group can be converted to other functionalities. For instance, sulfur-assisted ring contraction of fluorinated thiopyran derivatives has been used to synthesize 2-(acetoxymethyl)-5-(polyfluoroalkyl)thiophenes, which can then be converted to the corresponding 2-(hydroxymethyl) derivatives. thieme-connect.comthieme-connect.com This highlights the possibility of introducing various groups at this position. In some drug design campaigns, removing the benzylic hydroxyl moiety has been shown to increase binding affinity for certain receptors. nih.gov

Table 3: Derivatives from Modification of the Hydroxymethyl Group

| Derivative Functional Group | Reagents/Reaction Type | Potential Properties |

|---|---|---|

| Aldehyde (-CHO) | Mild oxidation (e.g., PCC) | Reactive carbonyl for further synthesis |

| Carboxylic Acid (-COOH) | Strong oxidation (e.g., KMnO₄) | Acidic group, potential for amide coupling |

| Ester (-CH₂OCOR) | Acyl chloride/anhydride (B1165640) | Increased lipophilicity, potential prodrug |

| Ether (-CH₂OR) | Alkyl halide (Williamson ether synthesis) | Altered solubility and metabolic stability |

Impact of Fluorine Position on Reactivity and Electronic Properties

The position of the fluorine atom on the thiophene ring has a profound effect on the molecule's reactivity and electronic properties. Fluorine is the most electronegative element, and its introduction to an aromatic ring generally leads to a significant inductive electron-withdrawing effect. acs.org

Electronic Effects: Fluorination of the thiophene backbone increases the polymer ionization potential without significantly changing the optical band gap. acs.org This electron-withdrawing nature can enhance the stability of molecules and modulate the pKa of nearby functional groups.

Reactivity: The fluorine atom deactivates the thiophene ring towards electrophilic substitution. However, it also influences the regioselectivity of these reactions. In polymer synthesis, the presence of a fluorine substituent has been shown to have a beneficial impact on the selectivity of certain steps. acs.org The strong carbon-fluorine bond is generally inert, though single C-F bond activation has been achieved under specific conditions, allowing for the synthesis of ring-fluorinated thiophene derivatives. nii.ac.jp Nucleophilic aromatic substitution on fluorinated thiophenes is also a possible reaction pathway, particularly if the ring is activated by other electron-withdrawing groups. researchgate.net

Conformational and Binding Properties: Fluorine substitution can lead to enhanced intermolecular interactions and a more co-planar backbone in polymers, which can improve charge carrier mobility. acs.org In drug design, fluorine can improve binding affinity to target proteins through favorable interactions and can block metabolic pathways, thereby increasing the drug's half-life. acs.org The electron density of the thiophene moiety, which is significantly influenced by substituents like fluorine, can have a major impact on receptor affinity. acs.org

Design Principles for Developing Novel Derivatives

The design of novel derivatives of this compound is a rational process guided by the principles of medicinal chemistry and materials science. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles or with desired electronic and physical properties. rsc.orgnih.gov

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the thiophene ring, the hydroxymethyl group, and the fluorine position—and evaluating the effect on biological activity or physical properties is fundamental. rsc.orgnih.gov This allows for the identification of key structural features responsible for the desired effects.

Conformational Restriction: Introducing rigidity into the molecule, for example, by creating cyclic structures, can lock it into a bioactive conformation, potentially increasing potency and selectivity. nih.gov

Bioisosteric Replacement: As discussed, replacing the thiophene ring or other functional groups with bioisosteres can overcome issues with metabolism, toxicity, or patentability while retaining or improving activity. nih.govrsc.org

Scaffold Hopping and Functionalization: The this compound core can serve as a starting point for creating entirely new scaffolds. Its functional groups allow for a wide range of chemical transformations, enabling the exploration of diverse chemical space. mdpi.com For instance, thiophene carboxamide scaffolds have been developed as promising anticancer agents. mdpi.com

Modulation of Physicochemical Properties: The fluorine atom is a powerful tool for fine-tuning properties like lipophilicity and metabolic stability. Strategic placement of fluorine and other substituents can optimize a molecule for a specific application. acs.orgrsc.org

By applying these principles, researchers can rationally design and synthesize novel derivatives of this compound with tailored properties for a wide range of scientific and technological applications. eurjchem.comresearchgate.net

Spectroscopic and Structural Characterization Studies of 5 Fluorothiophen 2 Yl Methanol

Advanced Spectroscopic Techniques for Structure Elucidation

The molecular structure of (5-Fluorothiophen-2-yl)methanol (C₅H₅FOS), with a molecular weight of 132.15 g/mol , is established through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the hydroxyl proton (-OH), the methylene (B1212753) protons (-CH₂-), and the two protons on the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent fluorine and sulfur atoms, as well as the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are anticipated, corresponding to the four carbon atoms of the thiophene ring and the one carbon of the hydroxymethyl group. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (J-coupling) due to the spin-spin interaction between ¹³C and ¹⁹F.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene group, the C-O stretch of the primary alcohol, and the C-S and C-F stretches of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Analysis of the fragmentation pattern can provide additional structural information. For instance, the detection of the protonated molecular ion ([M+H]⁺) at an m/z of 146 is a key indicator in mass spectrometric analysis.

| Spectroscopic Data for this compound | | :--- | :--- | | Technique | Observed Features | | ¹H NMR | Resonances for hydroxyl, methylene, and thiophene ring protons. | | ¹³C NMR | Five distinct carbon signals with C-F coupling. | | IR Spectroscopy | Characteristic bands for O-H, C-H, C-O, C-S, and C-F functional groups. | | Mass Spectrometry | Molecular ion peak confirming the molecular weight; [M+H]⁺ at m/z 146. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For the purity assessment of this compound, a reversed-phase HPLC method is typically utilized. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase for this type of compound is a gradient mixture of acetonitrile (B52724) and water. The purity of the compound is determined by integrating the peak area of the main component and any impurities, with specifications often requiring a purity of ≥97%.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. This compound can be analyzed by GC-MS to both assess its purity and confirm its identity. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides a mass spectrum of the eluted compound, which can be compared to a library of known spectra for identification.

| Chromatographic Parameters for this compound Analysis | | :--- | :--- | | Technique | Typical Conditions | | HPLC | | | Column | Reverse-phase C18 | | Mobile Phase | Acetonitrile/Water gradient | | Detection | UV or Mass Spectrometry | | Purity Specification | ≥97% | | GC-MS | | | Column | Capillary column with a nonpolar stationary phase | | Carrier Gas | Helium or Hydrogen | | Detection | Mass Spectrometer |

Computational and Theoretical Chemistry Studies of 5 Fluorothiophen 2 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like (5-Fluorothiophen-2-yl)methanol. These calculations provide valuable information about molecular orbitals, charge distribution, and various electronic properties.

The introduction of a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the thiophene (B33073) ring significantly influences its electronic properties. The fluorine atom, being highly electronegative, acts as a potent electron-withdrawing group, which can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, can increase the HOMO-LUMO gap, potentially enhancing the kinetic stability of the molecule.

Theoretical studies on related fluorinated thiophene derivatives have shown that fluorination can effectively decrease the HOMO-LUMO gap, which is a desirable characteristic for improving electrical conductivity in organic materials. epo.org The precise effect on this compound would depend on the interplay between the electron-withdrawing fluorine and the electron-donating hydroxymethyl group.

The distribution of electron density is also a key aspect of the electronic structure. The electronegative fluorine atom is expected to polarize the molecule, leading to a more positive electrostatic potential on the adjacent carbon atom. This polarization is crucial in determining the molecule's interaction with other polar molecules and its reactivity towards nucleophilic or electrophilic attack.

Table 1: Illustrative Calculated Electronic Properties of Thiophene and a Substituted Derivative (Disclaimer: The following data is for illustrative purposes and represents typical values for thiophene and a generic substituted thiophene. Specific calculated values for this compound are not readily available in the cited literature.)

| Property | Thiophene | Substituted Thiophene |

| HOMO Energy (eV) | -6.9 | -6.5 |

| LUMO Energy (eV) | -0.5 | -1.0 |

| HOMO-LUMO Gap (eV) | 6.4 | 5.5 |

| Dipole Moment (Debye) | 0.55 | 2.1 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the hydroxymethyl substituent introduces rotational freedom around the C-C and C-O single bonds, leading to different possible conformations of this compound. Conformational analysis aims to identify the most stable arrangement of atoms in space.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles of the hydroxymethyl group relative to the thiophene ring. These calculations can reveal the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. For 2-substituted thiophenes, the orientation of the substituent relative to the sulfur atom (syn or anti) is a key conformational feature.

Table 2: Illustrative Conformational Energy Data for a 2-Substituted Thiophene (Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the concept of conformational analysis. Specific calculated values for this compound are not readily available in the cited literature.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 180 (anti) | 0.0 |

| Local Minimum | 60 (gauche) | 1.5 |

| Transition State | 0 (syn) | 3.0 |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the chemical reactivity of molecules and to elucidate potential reaction mechanisms. For this compound, these methods can identify the most likely sites for chemical reactions and the energy profiles of different reaction pathways.

Reactivity indices, derived from DFT calculations, are valuable for predicting chemical behavior. The Fukui function, for example, can identify the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the electron-withdrawing nature of the fluorine atom is expected to make the thiophene ring more electrophilic, particularly at the carbon atoms adjacent to the fluorine and sulfur atoms.

Theoretical studies can also be employed to investigate the mechanisms of specific reactions. For instance, the oxidation of the thiophene ring or reactions involving the hydroxymethyl group can be modeled. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of different reaction pathways can be assessed. Studies on the reaction of thiophene with molecular oxygen have shown that the reaction can proceed through different mechanisms, such as direct hydrogen abstraction or addition/elimination pathways. The presence of substituents, such as the fluoro and hydroxymethyl groups in this compound, would be expected to influence the preferred reaction mechanism.

Table 3: Illustrative Fukui Function Indices for a Fluorinated Aromatic Compound (Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the concept of reactivity indices. Specific calculated values for this compound are not readily available in the cited literature.)

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| C2 | 0.15 | 0.05 |

| C3 | 0.08 | 0.12 |

| C4 | 0.11 | 0.09 |

| C5 (with F) | 0.25 | 0.03 |

| S1 | 0.02 | 0.18 |

Applications of 5 Fluorothiophen 2 Yl Methanol in Organic Synthesis

Role as a Synthetic Building Block and Intermediate

(5-Fluorothiophen-2-yl)methanol serves as a fundamental building block in organic chemistry, primarily due to the presence of two key reactive sites: the hydroxyl group and the thiophene (B33073) ring itself. The hydroxymethyl group (-CH₂OH) can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates for carbon-carbon bond-forming reactions.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amines, azides, and cyanides, thereby expanding the synthetic utility of the parent molecule.

The fluorine atom on the thiophene ring also plays a crucial role. It modifies the electronic properties of the ring, influencing its reactivity in electrophilic aromatic substitution reactions. This fluorination can also enhance the metabolic stability and binding affinity of downstream products, a desirable feature in medicinal chemistry.

The thiophene ring itself can participate in various coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of biaryl structures and other complex molecular architectures. This dual reactivity of the hydroxyl group and the fluorinated thiophene ring makes this compound a highly versatile intermediate for the synthesis of a diverse range of organic compounds.

Preparation of Complex Heterocyclic Scaffolds

A significant application of this compound and its derivatives is in the construction of complex heterocyclic scaffolds, particularly fused ring systems containing the thiophene moiety. These structures are of great interest due to their prevalence in biologically active molecules and advanced materials.

One important class of heterocycles that can be synthesized are thienopyrimidines. For example, derivatives of this compound can be used to prepare thieno[2,3-d]pyrimidines. The general synthetic strategy often involves the initial conversion of the thiophene starting material into a 2-aminothiophene-3-carboxamide (B79593) derivative. Subsequent cyclization with a suitable one-carbon synthon, such as formic acid or an orthoformate, leads to the formation of the fused pyrimidine (B1678525) ring. The fluorine substituent on the thiophene ring can modulate the biological activity of the resulting thienopyrimidine derivatives, which have shown promise as antifungal agents. nih.gov

Another important fused heterocyclic system is the thienopyridine scaffold. Thieno[2,3-b]pyridines, for instance, are known to possess a range of biological activities. The synthesis of these compounds can be achieved through multi-step sequences that may start from functionalized thiophenes. A common approach involves the construction of a substituted pyridine (B92270) ring onto the thiophene core. This can be accomplished through various cyclization strategies, such as the Friedländer annulation or by building the pyridine ring from an acyclic precursor attached to the thiophene. The presence of the fluorine atom can influence the regioselectivity of the cyclization and the properties of the final product.

The versatility of this compound as a starting material allows for the introduction of various substituents onto the thiophene ring prior to the cyclization step, enabling the synthesis of a library of diverse heterocyclic compounds for screening in drug discovery and materials science.

Utilization in Multi-Step Organic Syntheses

The utility of this compound extends to its role as a key intermediate in longer, multi-step synthetic pathways. Its ability to be readily converted into other functional groups makes it a valuable precursor for the assembly of complex target molecules, including those with potential applications in medicinal chemistry and materials science.

In the context of medicinal chemistry, fluorinated heterocyclic compounds are of particular interest. The fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound is an attractive starting point for the synthesis of novel drug candidates. For example, it could be envisioned as a precursor in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The synthesis of such inhibitors often involves the construction of a core heterocyclic scaffold, which is then further functionalized. The thiophene moiety of this compound could serve as this core, with the hydroxymethyl group providing a handle for the introduction of side chains necessary for biological activity.

An illustrative, albeit general, synthetic sequence could involve the initial oxidation of this compound to the corresponding aldehyde. This aldehyde can then undergo a variety of condensation reactions, such as the Knoevenagel condensation, to form a more complex intermediate. Subsequent cyclization and functional group manipulations can lead to the final target molecule.

The following table outlines a hypothetical multi-step synthesis to illustrate the potential application of this compound as a building block.

Table 1: Hypothetical Multi-Step Synthesis Involving this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | This compound | MnO₂, Dichloromethane | 5-Fluorothiophene-2-carbaldehyde | Oxidation of the primary alcohol to an aldehyde for subsequent C-C bond formation. |

| 2 | 5-Fluorothiophene-2-carbaldehyde | Malononitrile, Piperidine (catalyst) | 2-((5-Fluorothiophen-2-yl)methylene)malononitrile | Knoevenagel condensation to introduce a dinitrile functional group. |

| 3 | 2-((5-Fluorothiophen-2-yl)methylene)malononitrile | Guanidine | 2-Amino-4-(5-fluorothiophen-2-yl)pyrimidine-5-carbonitrile | Cyclization to form a substituted pyrimidine ring, a common heterocyclic core. |

| 4 | 2-Amino-4-(5-fluorothiophen-2-yl)pyrimidine-5-carbonitrile | Further functionalization (e.g., Suzuki coupling at another position on the thiophene ring) | Complex, highly substituted heterocyclic compound | Introduction of additional diversity for structure-activity relationship studies. |

This hypothetical sequence demonstrates how the initial functional group of this compound can be strategically manipulated to build up molecular complexity and access diverse heterocyclic structures that are relevant in various fields of chemical research.

Medicinal Chemistry and Pharmaceutical Research Involving 5 Fluorothiophen 2 Yl Methanol

Precursor for T-type Voltage-Dependent Calcium Channel Inhibitors

(5-Fluorothiophen-2-yl)methanol is a key starting material in the synthesis of certain T-type voltage-dependent calcium channel inhibitors, a class of drugs with significant therapeutic potential for neurological and cardiovascular disorders.

Development of Triazinone Compounds as Inhibitors

Recent research has focused on the development of triazinone-based compounds as potent and selective T-type calcium channel blockers. A patent review of T-type calcium channel blockers published between 2012 and 2018 highlights triazinone derivatives as a significant class of compounds with potent inhibitory activity against α1H, α1G, and pan T-type calcium channel subtypes.

The synthesis of these triazinone compounds can involve the use of alcohol precursors. While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, general synthetic routes for triazinone derivatives often involve the reaction of an alcohol with a suitable triazine precursor. In a plausible synthetic pathway, this compound could be converted to a more reactive intermediate, such as an alkyl halide, which is then reacted with a triazinone core to yield the final inhibitor. This approach allows for the incorporation of the 5-fluorothiophen-2-yl moiety, which can be crucial for the compound's pharmacological activity and selectivity.

Mechanism of Action and Subtype Selectivity (e.g., α1H, α1G, α1I)

T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial for regulating neuronal excitability and have been implicated in various neurological disorders, including epilepsy and neuropathic pain. frontiersin.org There are three main subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I). frontiersin.org T-type calcium channel inhibitors exert their therapeutic effects by blocking the influx of calcium ions through these channels, thereby reducing neuronal hyperexcitability.

The selectivity of these inhibitors for the different subtypes is a critical aspect of their development, as each subtype may have distinct physiological roles. For example, CaV3.2 channels are particularly implicated in pain signaling. frontiersin.org The structure of the inhibitor, including the nature of the substituents on the core scaffold, plays a significant role in determining its subtype selectivity. The incorporation of the (5-Fluorothiophen-2-yl)methyl group into the triazinone scaffold can influence the binding affinity and selectivity of the compound for the different T-type calcium channel subtypes. The fluorine atom, in particular, can alter the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Table 1: T-Type Calcium Channel Subtypes and Their Significance

| Subtype | Gene Name | Key Physiological Roles |

| CaV3.1 | CACNA1G | Neuronal firing, sleep rhythms |

| CaV3.2 | CACNA1H | Pain perception, neuronal development |

| CaV3.3 | CACNA1I | Cerebellar function, rhythm generation |

Intermediate in the Synthesis of GPR120 Agonists

This compound plays a crucial role as an intermediate in the synthesis of agonists for the G-protein coupled receptor 120 (GPR120), a promising therapeutic target for metabolic disorders.

Ligand Design for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in a multitude of physiological processes. The design of ligands that can selectively activate or inhibit these receptors is a major focus of modern drug discovery. The design of GPR120 agonists often involves the identification of a core scaffold that can be modified with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

The (5-Fluorothiophen-2-yl)methyl moiety is a valuable fragment in the design of GPR120 agonists. The thiophene (B33073) ring can act as a bioisostere for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability. The fluorine atom can further enhance the compound's properties through favorable interactions with the receptor binding site and by blocking sites of metabolism. In the synthesis of these agonists, this compound is typically converted into a reactive intermediate, such as (5-fluorothiophen-2-yl)methyl bromide, which is then coupled to a core structure, often a phenoxyacetic acid or phenylpropanoic acid derivative.

Relationship to Metabolic Syndrome and Type II Diabetes Research

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and is highly expressed in adipose tissue, macrophages, and intestinal L-cells. Activation of GPR120 has been shown to mediate anti-inflammatory effects, improve insulin sensitivity, and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. mdpi.com These properties make GPR120 an attractive target for the treatment of metabolic syndrome and type II diabetes.

The development of potent and selective GPR120 agonists is a key area of research in the field of metabolic diseases. Several classes of GPR120 agonists have been developed, with many incorporating a thiophene or isothiazole moiety. nih.gov The use of this compound as an intermediate allows for the synthesis of GPR120 agonists with improved potency and drug-like properties. These synthetic agonists have shown promise in preclinical studies, demonstrating the potential to improve glucose tolerance and reduce inflammation in models of obesity and diabetes. mdpi.com

Table 2: Research Findings on GPR120 Agonists

| Compound Class | Key Structural Feature | Reported Biological Activity | Reference |

| Phenylpropanoic acids | Thiophene or Isothiazole moiety | Potent GPR120 agonism, improved glucose tolerance | nih.gov |

| Bicyclic pyrrole derivatives | N-arylpyrrole core | Selective GPR120 agonism, activity in diabetes models | nih.gov |

Building Block for Glucocorticoid Receptor Agonists

While this compound is a valuable building block in the synthesis of various therapeutic agents, its role as a direct precursor for glucocorticoid receptor agonists is not well-documented in publicly available scientific literature. Research on glucocorticoid receptor agonists has traditionally focused on steroidal scaffolds and, more recently, on non-steroidal structures that mimic the key interactions of endogenous glucocorticoids with the receptor.

The design of selective glucocorticoid receptor modulators (SGRMs) aims to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) of traditional glucocorticoids. This has led to the exploration of a wide range of chemical scaffolds. While thiophene-containing molecules have been investigated for a variety of biological activities, including anti-inflammatory properties, their specific application as core structures for glucocorticoid receptor agonists appears to be limited. A comprehensive search of the scientific and patent literature did not reveal specific examples of glucocorticoid receptor agonists that are synthesized directly from this compound. Therefore, while the compound remains a versatile starting material in medicinal chemistry, its application in the development of glucocorticoid receptor agonists is not a prominent area of research at this time.

Conjugation Strategies with Binding Proteins

While specific studies detailing the conjugation of this compound to binding proteins are not extensively documented in publicly available literature, the principles of bioconjugation can be applied to this molecule. The hydroxyl group of this compound can be activated or modified to react with specific amino acid residues on a protein surface, such as lysine or cysteine. For instance, the alcohol can be converted into a more reactive functional group, like an aldehyde or a maleimide, which can then form covalent bonds with proteins. These conjugation strategies are crucial for developing antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to an antibody that specifically targets cancer cells. The thiophene moiety, in this context, can act as a stable linker that influences the pharmacokinetic properties of the conjugate.

Applications in Autoimmune and Inflammatory Conditions Research

Thiophene derivatives have been widely investigated for their anti-inflammatory properties. nih.govnih.gov These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The introduction of a fluorine atom onto the thiophene ring, as seen in this compound, can enhance metabolic stability and binding affinity to target proteins, potentially leading to more potent and selective anti-inflammatory agents. nih.gov

Research has shown that various thiophene-based compounds can modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govencyclopedia.pub While direct studies on this compound in autoimmune models are limited, the broader class of thiophene derivatives has shown promise in preclinical models of inflammatory conditions. google.com For example, a patent for certain thiophenyl derivatives highlights their potential to inhibit the production of several interleukins and TNF-α, suggesting their utility in treating immune disorders. google.com

Table 1: Examples of Thiophene Derivatives with Anti-Inflammatory Activity nih.govnih.gov

| Compound Class | Mechanism of Action | Potential Application |

| Thiophene Carboxylic Acids | COX Inhibition | Arthritis, Pain |

| Thieno[3,2-d]pyrimidines | Kinase Inhibition | Autoimmune Diseases |

| Aminothiophenes | Cytokine Modulation | Inflammatory Bowel Disease |

| [(2-hydroxy-5-alkoxyphenyl)methylthio]phenylmethanol derivatives | Inhibition of macrophage and polymorphonuclear leukocyte mediators | Topical anti-inflammatory agents |

Precursor in the Modulation of the GluN2B Receptor

The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a key target for the development of therapeutics for neurological and psychiatric disorders. nih.govnih.gov Thiophene-containing compounds have been identified as potent and selective modulators of this receptor. nih.govacs.org

Pyrazolo-pyridines as Heteroaromatic Modulators

Pyrazolo[3,4-b]pyridines are a class of heteroaromatic compounds that have been synthesized and evaluated as modulators of various biological targets, including the GluN2B receptor. mdpi.com The synthesis of these scaffolds can involve the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. This compound can be oxidized to the corresponding aldehyde, (5-fluorothiophen-2-yl)carboxaldehyde, which can then serve as a key precursor in the synthesis of pyrazolo-pyridines. mdpi.com The thiophene ring in these structures can engage in crucial interactions with the receptor's binding pocket, and the fluorine substituent can further modulate the compound's electronic properties and metabolic stability. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For thiophene-based compounds, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects. researchgate.netnih.govresearchgate.net In the context of this compound analogues, SAR studies would typically involve modifications at several positions:

The Fluorine Atom: Replacing the fluorine with other halogens or electron-donating/withdrawing groups can probe the importance of its electronic and steric effects on activity.

The Methanol (B129727) Group: Derivatization of the hydroxyl group to ethers, esters, or amines allows for the exploration of different interactions with the biological target and can also modulate pharmacokinetic properties.

Substitution at other positions of the thiophene ring: Introducing substituents at the 3 and 4 positions of the thiophene ring can provide insights into the spatial requirements of the binding site.

A review of thiophene-containing kinase inhibitors highlights the importance of the thiophene scaffold in binding to the kinase active site. researchgate.net The planarity and electronic nature of the thiophene ring contribute significantly to the binding affinity.

Table 2: Illustrative SAR of Thiophene-Based Kinase Inhibitors researchgate.netrsc.org

| Analogue Modification | Effect on Activity | Rationale |

| Substitution on the thiophene ring | Varies depending on position and substituent | Probes steric and electronic requirements of the binding pocket |

| Replacement of thiophene with phenyl | Often leads to decreased activity | Highlights the importance of the sulfur atom for key interactions |

| Introduction of a fluorine atom | Can increase potency and metabolic stability | Modulates pKa and blocks sites of metabolism |

| Variation of the linker to the thiophene ring | Significant impact on activity | Optimizes orientation within the binding site |

Prodrug Strategies Incorporating this compound Scaffolds

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy is often employed to improve a drug's physicochemical properties, such as solubility and permeability, or to achieve targeted drug delivery. acs.orgnih.gov The hydroxyl group of this compound provides a convenient handle for the attachment of promoieties to create prodrugs.

For instance, the hydroxyl group can be esterified with a carboxylic acid to form an ester prodrug. This ester can then be cleaved by esterases in the body to release the active this compound-containing drug. This approach can be used to enhance the oral bioavailability of a polar drug or to prolong its duration of action. While specific examples of prodrugs derived directly from this compound are not readily found in the literature, the general principles of prodrug design are applicable. Thiophene-containing drugs have been formulated as prodrugs to improve their therapeutic index. acs.org

Advanced Materials Science and Catalysis Research

(5-Fluorothiophen-2-yl)methanol as a Component in Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structure is highly relevant for the synthesis of advanced polymers. The hydroxymethyl group provides a reactive site for polycondensation reactions, such as the formation of polyesters and polyethers. More commonly, it serves as a crucial precursor to functionalized monomers for various polymerization techniques.

The introduction of fluorine onto the thiophene (B33073) ring significantly influences the electronic properties of the resulting polymers. Fluorination is a well-established strategy to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers. acs.orgelsevierpure.comnih.gov This tuning of electronic structure is critical for applications in organic electronics. For instance, in organic photovoltaic (OPV) devices, a deeper HOMO level in the donor polymer leads to a higher open-circuit voltage (VOC), a key parameter for device efficiency. acs.orgacs.org

Research on fluorinated polythiophenes has demonstrated that the position and number of fluorine atoms can have a profound impact on polymer properties. Strategic fluorination can enhance the planarity of the polymer backbone through non-covalent F···S interactions, which promotes intermolecular π–π stacking and improves charge carrier mobility. acs.org This enhanced molecular ordering is beneficial for the performance of organic thin-film transistors (OTFTs) and OPVs. acs.org

The general advantages of incorporating fluorine into polythiophenes, which can be extrapolated to polymers derived from this compound, are summarized in the table below.

| Property Enhanced by Fluorination | Impact on Polymer Performance | Relevant Application |

| Lower HOMO/LUMO Energy Levels | Increased open-circuit voltage (VOC) | Organic Photovoltaics (OPVs) |

| Enhanced Backbone Planarity | Improved charge carrier mobility | Organic Thin-Film Transistors (OTFTs), OPVs |

| Increased Intermolecular Interactions | Enhanced molecular packing and ordering | OTFTs, OPVs |

| Improved Solubility | Better processability for device fabrication | Solution-processed electronics |